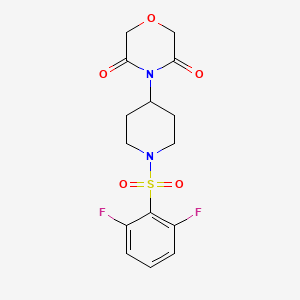
4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound characterized by the presence of a difluorophenyl group, a sulfonyl group, a piperidine ring, and a morpholine-3,5-dione moiety
Aplicaciones Científicas De Investigación
4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Pharmaceuticals: It is explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activity.
Material Science: The compound is investigated for its potential use in the development of advanced materials with specific properties, such as conductivity or stability.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a difluorobenzene derivative.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Formation of Morpholine-3,5-dione: The morpholine-3,5-dione moiety is formed through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process intensification to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Mecanismo De Acción
The mechanism of action of 4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Propiedades
IUPAC Name |
4-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O5S/c16-11-2-1-3-12(17)15(11)25(22,23)18-6-4-10(5-7-18)19-13(20)8-24-9-14(19)21/h1-3,10H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJAXXKSFMLLRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2650225.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/new.no-structure.jpg)
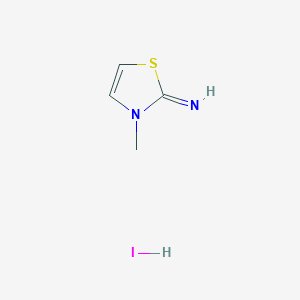
![4-methoxy-1-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2650229.png)
![tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate](/img/structure/B2650230.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2650231.png)
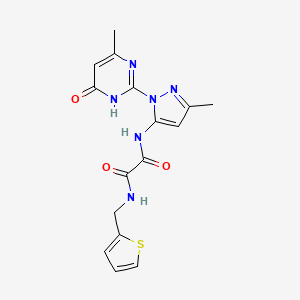
![Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2650234.png)
![1-Cyclohexyl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea](/img/structure/B2650236.png)
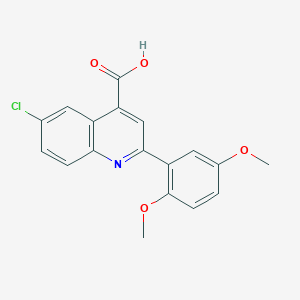
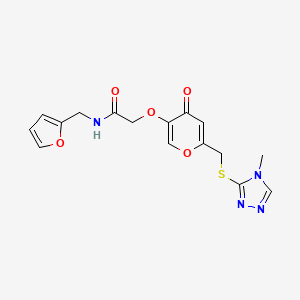
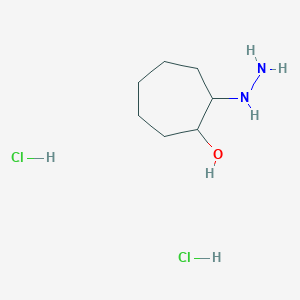
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2650242.png)
![2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide](/img/structure/B2650245.png)
